molecular formula C20H18BrNO4 B1447232 Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate CAS No. 1248546-11-3

Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate

Cat. No. B1447232
Key on ui cas rn: 1248546-11-3
M. Wt: 416.3 g/mol
InChI Key: NMQNMWRHFDSXBF-UHFFFAOYSA-N
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Patent
US09428503B2

Procedure details

On a larger scale, ethyl 2-(5-bromo-2-fluorobenzoyl)-3-[(4-methoxyphenyl)methylamino]prop-2-enoate (8434 g, (7730 g assumed active), 17.71 mol) was charged to the vessel with acetone (23.2 L) at 15° C. DBU (2.8 L, 18.72 mol) was added over 25 minutes with an observed exotherm from 18-23° C. over the addition. A precipitate formed after ˜25 minutes and the batch continued to exotherm reaching a maximum of 37° C. after 1 h. The reaction was stirred at 20° C. for 16.5 h at which point HPLC indicated consumption of starting material and 96.5% product. The resulting precipitate was collected by filtration washing with TBME (4×3.4 L). The solid was then dried under vacuum at 40° C. to give 6033 g of the desired material as a white solid (81.6% yield over 3 steps, 99.8% purity by HPLC). Analytical data was consistent with that obtained on previous batches.
Name
ethyl 2-(5-bromo-2-fluorobenzoyl)-3-[(4-methoxyphenyl)methylamino]prop-2-enoate
Quantity
8434 g
Type
reactant
Reaction Step One
Quantity
23.2 L
Type
solvent
Reaction Step One
Name
Quantity
2.8 L
Type
reactant
Reaction Step Two
Yield
81.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:26]=1)[C:7]([C:9](=[CH:15][NH:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:8].C1CCN2C(=NCCC2)CC1>CC(C)=O>[Br:1][C:2]1[CH:26]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:16]([CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1)[CH:15]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:7]2=[O:8]

Inputs

Step One
Name
ethyl 2-(5-bromo-2-fluorobenzoyl)-3-[(4-methoxyphenyl)methylamino]prop-2-enoate
Quantity
8434 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)C(C(=O)OCC)=CNCC2=CC=C(C=C2)OC)C1)F
Name
Quantity
23.2 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.8 L
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 20° C. for 16.5 h at which point HPLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed after ˜25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
a maximum of 37° C.
CUSTOM
Type
CUSTOM
Details
after 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
consumption of starting material and 96.5% product
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washing with TBME (4×3.4 L)
CUSTOM
Type
CUSTOM
Details
The solid was then dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
product
Smiles
BrC=1C=C2C(C(=CN(C2=CC1)CC1=CC=C(C=C1)OC)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6033 g
YIELD: PERCENTYIELD 81.6%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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